molecular formula C8H18N4O2 B12746749 N,N''-Dimethylarginine CAS No. 33600-80-5

N,N''-Dimethylarginine

Cat. No.: B12746749
CAS No.: 33600-80-5
M. Wt: 202.25 g/mol
InChI Key: LMRASILBPZVFIW-LURJTMIESA-N
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Description

N,N''-Dimethylarginine is a useful research compound. Its molecular formula is C8H18N4O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33600-80-5

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

IUPAC Name

(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid

InChI

InChI=1S/C8H18N4O2/c1-11-8(10)12(2)5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1

InChI Key

LMRASILBPZVFIW-LURJTMIESA-N

Isomeric SMILES

CN=C(N)N(C)CCC[C@@H](C(=O)O)N

Canonical SMILES

CN=C(N)N(C)CCCC(C(=O)O)N

Origin of Product

United States

Biosynthesis of N,n Dimethylarginine

Protein Arginine Methyltransferase (PRMT) Activity in this compound Formation

Central to the formation of this compound are the Protein Arginine Methyltransferases (PRMTs), a family of enzymes that catalyze the transfer of methyl groups to the guanidino nitrogen atoms of arginine residues in proteins. ahajournals.org Specifically, the synthesis of asymmetrically dimethylated arginine residues, the precursors to free ADMA, is carried out by Type I PRMTs. frontiersin.org

The universal methyl donor for the PRMT-catalyzed reaction is S-Adenosylmethionine (SAM or AdoMet). aacrjournals.orgplos.org SAM is a critical molecule in numerous cellular methylation reactions, providing the activated methyl group that is transferred to the arginine residue. researchgate.netahajournals.org This reaction, which proceeds via an SN2 mechanism, results in the formation of a methylated arginine residue and S-adenosyl-L-homocysteine (SAH), a byproduct that can act as a feedback inhibitor of the methyltransferase activity. genscript.comcdnsciencepub.com The availability of SAM is a crucial factor influencing the rate of protein methylation and, consequently, ADMA biosynthesis. aacrjournals.org

Type I PRMTs, which include PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, are responsible for generating both monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA). ahajournals.orgfrontiersin.org The catalytic process involves a two-step mechanism. First, a single methyl group is transferred to one of the terminal guanidino nitrogen atoms of an arginine residue, forming MMA. nih.gov Subsequently, a second methyl group is added to the same nitrogen atom, resulting in the asymmetrically dimethylated form. nih.gov

The substrate specificity of Type I PRMTs is a key determinant of which proteins become methylated. Many Type I PRMTs, particularly PRMT1, recognize and methylate arginine residues located within specific consensus sequences, most notably glycine-arginine-rich (GAR) motifs, often denoted as RGG or RXR sequences. nih.gov The presence of glycine (B1666218) residues is thought to provide the conformational flexibility necessary for the substrate to fit into the enzyme's active site. nih.gov The active site of PRMTs contains highly conserved glutamate (B1630785) residues, often referred to as the "double-E loop," which are crucial for binding the positively charged guanidinium (B1211019) group of the target arginine and facilitating the methyl transfer. ahajournals.org

Enzyme Type Products Key Enzymes
Type I PRMTs Monomethylarginine (MMA), Asymmetric Dimethylarginine (ADMA)PRMT1, PRMT2, PRMT3, CARM1/PRMT4, PRMT6, PRMT8
Type II PRMTs Monomethylarginine (MMA), Symmetric Dimethylarginine (SDMA)PRMT5, PRMT9
Type III PRMTs Monomethylarginine (MMA) onlyPRMT7

This table summarizes the classification of Protein Arginine Methyltransferases based on their enzymatic products.

Among the Type I PRMTs, PRMT1 is considered the predominant enzyme responsible for the majority of asymmetric arginine methylation in mammalian cells, accounting for approximately 85% of this activity. ahajournals.orgnih.gov Its widespread expression and broad substrate specificity underscore its importance in generating the precursors for ADMA. nih.govnih.gov PRMT1 methylates a diverse array of proteins involved in fundamental cellular processes, including transcription, RNA processing, and signal transduction. nih.govnih.gov The methylation of these proteins by PRMT1 not only serves as the origin of ADMA but also directly modulates the function of the substrate proteins themselves. nih.gov

Molecular Regulation of this compound Biosynthesis Pathways

The biosynthesis of ADMA is a tightly regulated process at multiple levels, ensuring that its production is responsive to cellular needs and environmental cues. This regulation primarily targets the activity and expression of PRMTs, particularly PRMT1.

Transcriptional Regulation: The expression of the PRMT1 gene is subject to transcriptional control. For instance, studies have shown that PRMT1 can act as a transcriptional repressor of hypoxia-inducible factor-1α (HIF-1α), indicating a feedback loop in cellular oxygen sensing pathways. Furthermore, PRMT1 is required for the transcriptional activity of nuclear receptors like the pregnane (B1235032) X receptor (PXR), highlighting its role in gene regulation networks.

Regulation by Protein-Protein Interactions: The enzymatic activity of PRMT1 can be modulated by its interaction with other proteins. For example, the B-cell translocation gene (BTG) proteins, BTG1 and BTG2, can bind to PRMT1 and enhance its methyltransferase activity. acs.org Conversely, other proteins can inhibit PRMT1 activity. Dimerization of PRMT1 is also crucial for its catalytic function; mutations that disrupt dimer formation lead to a loss of methylase activity. nih.govoup.com

Post-Translational Modifications (PTMs): PRMT1 itself is subject to post-translational modifications that regulate its function. Phosphorylation of PRMT1 has been shown to influence its substrate specificity and activity. tandfonline.comacs.org For example, phosphorylation by casein kinase (CSNK1a1) can regulate PRMT1's role in cell differentiation. tandfonline.com Additionally, PRMT1 can be ubiquitinated, which can target it for degradation and thus control its cellular levels. acs.org

Regulation by Cellular Stress and Signaling Pathways: Cellular conditions such as oxidative stress can impact ADMA biosynthesis. While some reports suggest that oxidative stress upregulates PRMT1 expression, others indicate that the enzymatic activity of PRMT1 can be directly impaired by oxidation of its cysteine residues, demonstrating a complex redox control mechanism. ahajournals.orgnih.gov Various signaling pathways also impinge on PRMT activity. For instance, PRMT1 is involved in signaling cascades downstream of growth factor receptors and can be influenced by pathways such as the NF-κB signaling pathway. genscript.comacs.org

Regulatory Mechanism Effect on ADMA Biosynthesis Examples
Transcriptional Control Modulates the amount of PRMT1 enzyme available.Regulation of PRMT1 gene expression by transcription factors.
Protein-Protein Interactions Can enhance or inhibit PRMT1 enzymatic activity.Activation by BTG1/BTG2; requirement of dimerization for activity. acs.orgoup.com
Post-Translational Modifications Alters PRMT1 activity, stability, and substrate specificity.Phosphorylation, Ubiquitination. tandfonline.comacs.org
Cellular Stress Can increase or decrease ADMA production depending on the context.Oxidative stress can affect PRMT1 expression and activity. ahajournals.orgnih.gov
Signaling Pathways Integrates ADMA production with cellular signaling networks.Involvement in growth factor and inflammatory signaling. genscript.comacs.org

This interactive table summarizes the key molecular mechanisms that regulate the biosynthesis of this compound.

Dimethylarginine Dimethylaminohydrolase (DDAH) Pathway

The DDAH pathway is the main route for the metabolic clearance of ADMA. nih.gov This pathway involves the hydrolysis of ADMA into L-citrulline and dimethylamine, thereby preventing the accumulation of ADMA and its inhibitory effects on nitric oxide synthases (NOS). researchgate.net

DDAH Enzyme Structure, Active Site Dynamics, and Hydrolytic Mechanism

Dimethylarginine Dimethylaminohydrolase (DDAH) is a cysteine hydrolase. researchgate.net The enzyme has a propeller-like fold and functions as a homodimer. rcsb.org A flexible loop region, often referred to as a lid, is located at the entrance of the active site and can adopt different conformations to allow substrate entry and product release. rcsb.org

The active site contains a catalytic triad (B1167595) of cysteine, histidine, and an aspartate/glutamate residue that are essential for its hydrolytic activity. utexas.eduproteopedia.org The proposed mechanism involves a nucleophilic attack by the active site cysteine (Cys274 in human DDAH-1) on the guanidinium carbon of the ADMA substrate. nsf.govrcsb.org This action forms a tetrahedral intermediate. Subsequently, the intermediate collapses, releasing dimethylamine, a process aided by a proton from a nearby histidine residue. utexas.eduproteopedia.org The resulting S-citrullinated enzyme is then hydrolyzed by a water molecule, which regenerates the free enzyme and releases L-citrulline. proteopedia.orgnsf.gov

Functional Divergence and Tissue-Specific Expression of DDAH Isoforms (DDAH-1 and DDAH-2)

In mammals, two isoforms of DDAH, DDAH-1 and DDAH-2, have been identified. They share about 50% of their amino acid sequences but have different tissue expression patterns. nih.govmdpi.com

DDAH-1 is predominantly found in tissues where neuronal NOS (nNOS) is present, such as the brain and kidneys, as well as in the liver. proteopedia.orgphysiology.org It is considered the primary enzyme for metabolizing circulating ADMA. physiology.org

DDAH-2 is mainly located in tissues expressing endothelial NOS (eNOS), including the heart, lungs, and placenta. proteopedia.org It is also found in immune tissues that contain inducible NOS (iNOS). proteopedia.org While DDAH-1 is more abundant in the endothelium, DDAH-2 is found in vascular smooth muscle cells. physiology.org

FeatureDDAH-1DDAH-2
Primary Tissues Brain, Kidneys, Liver proteopedia.orgphysiology.orgHeart, Lungs, Placenta, Immune Tissues proteopedia.org
Associated NOS Isoform Neuronal NOS (nNOS) proteopedia.orgEndothelial NOS (eNOS), Inducible NOS (iNOS) proteopedia.org
Vascular Localization Endothelium physiology.orgVascular Smooth Muscle physiology.org
Primary Role Metabolism of circulating ADMA physiology.orgRegulation of local NO levels, immune function proteopedia.org

Transcriptional and Post-Translational Control of DDAH Activity and Expression

The expression and activity of DDAH are regulated at multiple levels to ensure precise control over ADMA concentrations.

Transcriptional Control: The expression of DDAH genes is influenced by various factors. For example, the transcription factor NF-κB can enhance the promoter activity of DDAH2. spandidos-publications.com Sterol response element binding proteins (SREBPs) have also been shown to regulate DDAH transcription, with SREBP1c acting as a potential repressor and SREBP2 as an activator. physiology.org Additionally, an estrogen receptor binding site has been identified in the DDAH2 promoter, suggesting a role for estradiol (B170435) in its transcriptional regulation. nih.gov

Post-Translational Control: DDAH activity is also modulated after protein synthesis. The enzyme's activity can be inhibited by the binding of a zinc ion (Zn(II)) to the active site cysteine. frontiersin.orgnih.gov The release of this zinc ion leads to enzyme activation. nih.gov Furthermore, NO itself can reversibly inhibit DDAH through the S-nitrosylation of the active site cysteine, creating a negative feedback loop. ahajournals.org Oxidative stress can also lead to the inactivation of DDAH. researchgate.net

Alanine-Glyoxylate Aminotransferase 2 (AGXT2) Pathway

The AGXT2 pathway represents an alternative route for the metabolism of this compound, providing a DDAH-independent mechanism for its clearance. d-nb.info

AGXT2 as an Alternative Metabolic Route for this compound

Alanine-Glyoxylate Aminotransferase 2 (AGXT2) is a mitochondrial aminotransferase primarily expressed in the kidney and liver. nih.govuniklinikum-dresden.de It metabolizes both ADMA and symmetric dimethylarginine (SDMA) through transamination. oup.commdpi.com This pathway is particularly important for regulating systemic levels of methylarginines. oup.com Studies in mice have shown that the absence of AGXT2 leads to increased plasma concentrations of both ADMA and SDMA. nih.gov

Biochemical Products and Distinctiveness from DDAH Metabolism

The metabolic process of AGXT2 differs significantly from that of DDAH. Instead of hydrolysis, AGXT2 catalyzes the transfer of the α-amino group from ADMA to an α-keto acid, such as glyoxylate (B1226380) or pyruvate. oup.com This reaction produces α-keto-δ-(N,N-dimethylguanidino)valeric acid (referred to as DMGV or ADGV) and the corresponding amino acid (glycine or alanine). d-nb.infoahajournals.orgresearchgate.net The formation of this distinct biochemical product, which can be detected in plasma and urine, is a key feature that differentiates the AGXT2 pathway from the DDAH pathway that produces L-citrulline and dimethylamine. ahajournals.orgahajournals.org

PathwayEnzymeSubcellular LocationKey Substrate(s)Biochemical Products
DDAH Pathway Dimethylarginine Dimethylaminohydrolase (DDAH)Cytosol proteopedia.orgADMA, L-NMMA frontiersin.orgL-Citrulline, Dimethylamine researchgate.net
AGXT2 Pathway Alanine-Glyoxylate Aminotransferase 2 (AGXT2)Mitochondria nih.govADMA, SDMA, BAIB oup.commdpi.complos.orgα-keto-δ-(N,N-dimethylguanidino)valeric acid (DMGV), Alanine/Glycine d-nb.infooup.com

Systemic Homeostasis of this compound: Integrated Metabolic Control

The systemic homeostasis of ADMA is a tightly regulated process critical for maintaining normal vascular function. nih.govresearchgate.net It relies on an intricate balance between its production from protein proteolysis, its transport into cells, and its subsequent catabolism. ahajournals.orgnih.gov Disruptions at any of these levels can lead to an accumulation of ADMA, which is associated with endothelial dysfunction. ahajournals.orgnih.govnih.gov

Integrated metabolic control is achieved through several mechanisms:

Regulation of DDAH Activity: The activity of DDAH is a primary control point for ADMA levels. ahajournals.orgahajournals.org Overexpression of DDAH has been shown to decrease plasma ADMA concentrations, leading to increased nitric oxide synthesis. ahajournals.org Conversely, inhibition or dysfunction of DDAH leads to ADMA accumulation. ahajournals.orgnih.gov Oxidative stress is a significant inhibitor of DDAH activity, providing a link between conditions like hypercholesterolemia, diabetes, and hypertension, and elevated ADMA levels. ahajournals.orgnih.govoup.com Inflammatory cytokines can also modulate DDAH expression. scispace.com

Cellular Transport: ADMA enters cells for degradation via cationic amino acid transporters (CATs). scispace.comnih.gov The efficiency of this transport system is crucial for ADMA clearance from the plasma. nih.gov Therefore, the regulation of CAT expression and function is another layer of control over systemic ADMA levels.

Coordinated Gene Regulation: Recent research has identified nuclear receptors that can coordinately regulate the genes involved in ADMA clearance. For example, the farnesoid X receptor (FXR) has been shown to increase the expression of both DDAH-1 and CAT-1 in the liver and kidney. nih.gov This dual action enhances both the uptake of ADMA into these organs and its subsequent degradation, demonstrating a sophisticated mechanism for controlling blood ADMA levels. nih.gov

Substrate/Inhibitor Balance: The ratio of L-arginine (the substrate for NOS) to ADMA (the inhibitor) is a critical determinant of nitric oxide production. nih.gov The enzyme DDAH1 metabolizes ADMA at a rate that is inversely proportional to the concentration of arginine, which helps to stabilize the ADMA-to-arginine ratio, ensuring a steady state of nitric oxide availability. plos.org

Table 2: Factors Influencing Systemic Homeostasis of this compound (ADMA)

Historical Discoveries and Foundational Research on Arginine Methylation

The journey to understanding N,N''-Dimethylarginine began with the discovery of protein methylation. In 1967, Paik and Kim first identified methylated arginine in nuclear proteins from calf thymus. rsc.orgspandidos-publications.com A year later, they identified one of these methylated forms as NG-monomethylarginine (MMA). rsc.org The dimethylarginines, both asymmetric (ADMA) and symmetric (SDMA), were first isolated from human urine in 1970 by Kakimoto and Akazawa. nih.govnih.gov

A pivotal moment in arginine methylation research came in 1992 when Vallance and colleagues identified ADMA as an endogenous inhibitor of nitric oxide synthase (NOS). oup.comtandfonline.com This discovery linked arginine methylation directly to the regulation of the nitric oxide pathway, a critical signaling system in the cardiovascular system. tandfonline.com

The enzymes responsible for arginine methylation, the protein arginine methyltransferases (PRMTs), were subsequently identified. PRMT1, the first mammalian methyltransferase to be characterized, was found to be the primary enzyme responsible for the majority of arginine methylation activity. tandfonline.com The development of specific antibodies against different forms of methylated arginine and advancements in mass spectrometry have been instrumental in identifying hundreds of arginine-methylated proteins and their modification sites, significantly advancing the field. tandfonline.comresearchgate.net These technological advancements have allowed for a deeper understanding of the diverse cellular processes regulated by arginine methylation, including gene expression, DNA repair, RNA processing, and signal transduction. rsc.orgtandfonline.com

Comparative Overview: Asymmetric Dimethylarginine Adma Versus Symmetric Dimethylarginine Sdma in Biological Systems

Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are structural isomers, meaning they have the same chemical formula but a different arrangement of atoms. nih.gov This structural difference leads to distinct biological activities and metabolic fates.

FeatureAsymmetric Dimethylarginine (ADMA)Symmetric Dimethylarginine (SDMA)
Synthesis Catalyzed by Type I Protein Arginine Methyltransferases (PRMTs). ahajournals.orgCatalyzed by Type II Protein Arginine Methyltransferases (PRMTs). ahajournals.org
Primary Biological Activity Competitive inhibitor of all three isoforms of nitric oxide synthase (NOS). ahajournals.orgnih.govNot a direct inhibitor of NOS. ahajournals.orgoup.com May compete with L-arginine for cellular transport. researchgate.net
Metabolism Primarily metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) into citrulline and dimethylamine. oup.comnih.gov A smaller portion is excreted by the kidneys. ahajournals.orgPredominantly eliminated from the body via renal excretion. oup.comnih.gov
Clinical Significance Elevated levels are a risk factor for endothelial dysfunction and cardiovascular disease. tandfonline.commetabolon.comA sensitive marker of renal function. nih.govnih.gov Elevated levels are associated with mortality and cardiovascular events, particularly in the context of chronic kidney disease. researchgate.net

Both ADMA and SDMA are released into the circulation following the breakdown of methylated proteins. d-nb.info While ADMA directly impacts nitric oxide production, the mechanisms underlying the biological effects of SDMA are still under investigation but are thought to involve indirect effects on nitric oxide bioavailability and other cellular processes. researchgate.net The distinct metabolic pathways of ADMA and SDMA mean that their plasma levels can be influenced by different physiological and pathological conditions. For instance, impaired DDAH activity can lead to a selective increase in ADMA levels, whereas impaired kidney function will lead to a more pronounced increase in SDMA levels. nih.govahajournals.org

The Intricate Pathway of N,N''-Dimethylarginine Biosynthesis: A Molecular Perspective

This compound (ADMA) , a naturally occurring amino acid derivative, has garnered significant scientific attention due to its profound biological activities. This article focuses exclusively on the chemical compound "this compound," delving into the intricate molecular processes governing its formation within the cell. The biosynthesis of ADMA is a multi-step process, beginning with the post-translational modification of proteins and culminating in the release of the free molecule, all under tight regulatory control.

Mechanistic Roles of N,n Dimethylarginine in Biological Systems

Competitive Inhibition of Nitric Oxide Synthase (NOS) Activity

ADMA is recognized as an endogenous competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). nih.govjacc.org By interfering with the synthesis of NO, a critical signaling molecule, ADMA can significantly influence vascular health. tandfonline.comoup.com

Molecular Basis of N,N''-Dimethylarginine Competition with L-Arginine

This compound is structurally very similar to L-arginine, the natural substrate for nitric oxide synthase (NOS). drugbank.com This structural analogy allows ADMA to compete with L-arginine for binding to the active site of all three NOS isoforms. ahajournals.orgnih.gov When ADMA occupies the active site, it prevents L-arginine from binding, thereby inhibiting the synthesis of nitric oxide. nih.govfrontiersin.org This competitive inhibition can be overcome by increasing the concentration of L-arginine, a phenomenon that helps to explain the "L-arginine paradox," where supplemental L-arginine can improve vascular function despite seemingly adequate baseline levels. nih.govnih.gov While ADMA is a competitive inhibitor, its regioisomer, symmetric dimethylarginine (SDMA), does not directly inhibit NOS activity but can interfere with L-arginine transport into cells. researchgate.netahajournals.org

Differential Effects on Endothelial, Neuronal, and Inducible NOS Isoforms

ADMA inhibits all three isoforms of nitric oxide synthase: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). ahajournals.orgahajournals.org However, the extent of inhibition can vary between the isoforms. Research suggests that ADMA may be a more potent inhibitor of nNOS compared to eNOS. jcbmr.com Studies have shown that at certain concentrations, ADMA can inhibit nNOS activity by approximately 30%, while the inhibition of eNOS activity is less than 5%. jcbmr.com The inhibitory effect of ADMA on iNOS is also significant, playing a role in the regulation of NO production during inflammatory responses. ahajournals.org The differential inhibition of NOS isoforms by ADMA suggests that elevated levels of this molecule can have tissue- and context-specific effects on NO signaling.

NOS IsoformType of Inhibition by ADMARelative Potency of InhibitionReference
Endothelial (eNOS) CompetitiveWeak jcbmr.com
Neuronal (nNOS) Non-competitivePotent jcbmr.comd-nb.info
Inducible (iNOS) CompetitiveSignificant ahajournals.org

Impact on Endogenous Nitric Oxide Production and Bioavailability

By competitively inhibiting NOS, elevated concentrations of ADMA lead to a reduction in endogenous nitric oxide production. nih.govnih.gov This decrease in NO synthesis impairs its bioavailability, which is a central feature of endothelial dysfunction. nih.govelsevier.es The reduced availability of NO has several downstream consequences, as NO is a critical regulator of numerous physiological processes. oup.com For instance, diminished NO levels can lead to impaired vasodilation, increased platelet aggregation, and enhanced monocyte adhesion to the endothelium. jacc.orgtandfonline.com The L-arginine to ADMA ratio is considered a key determinant of NO bioavailability; a lower ratio indicates a reduced capacity for NO production. nih.gov

Modulation of Cellular and Vascular Homeostasis

Through its inhibition of NOS and subsequent reduction in NO bioavailability, ADMA plays a crucial role in modulating both cellular and vascular homeostasis. ahajournals.org

This compound Influence on Endothelial Cell Function and Integrity

ADMA has profound effects on endothelial cells. By reducing NO production, ADMA contributes to endothelial dysfunction, a precursor to atherosclerosis. elsevier.esahajournals.org Research has demonstrated that ADMA can increase endothelial oxidative stress and promote the adhesion of monocytes to endothelial cells. jacc.org Furthermore, ADMA has been shown to enhance the expression of adhesion molecules and increase the production of inflammatory markers by endothelial cells. mdpi.com Some studies suggest that ADMA can also induce endothelial cell senescence, a state of irreversible growth arrest that can impair vascular integrity and function. researchgate.net In human brain microvascular endothelial cells, ADMA treatment has been shown to affect cell viability by activating the NF-κB signaling pathway and increasing the production of reactive oxygen species (ROS). nih.gov

Effect of ADMA on Endothelial CellsMolecular MechanismConsequenceReference
Increased Monocyte Adhesion Inhibition of NO, Activation of NF-κBEndothelial inflammation jacc.orgnih.gov
Increased Oxidative Stress Inhibition of NO, Increased ROS productionEndothelial damage jacc.orgmdpi.com
Promotion of Senescence Reduced telomerase activityImpaired vascular repair mdpi.comresearchgate.net
Increased Inflammatory Markers Activation of NF-κBPro-atherogenic state mdpi.com

Regulatory Effects on Vascular Tone and Endothelial Vasodilation

Nitric oxide is a potent vasodilator, and its reduced production due to ADMA has direct consequences for vascular tone and blood flow regulation. oup.comahajournals.org Intra-arterial infusion of ADMA has been shown to cause local vasoconstriction and reduce endothelium-dependent vasodilation. nih.govtandfonline.com Elevated plasma levels of ADMA are associated with increased systemic vascular resistance. ahajournals.org The inhibitory effect of ADMA on NO-mediated vasodilation can be reversed by the administration of L-arginine. nih.gov Studies in different arterial beds have shown that the sensitivity to ADMA-induced inhibition of vasodilation can vary, with femoral and renal arteries being more sensitive than coronary arteries in some instances. nih.gov This suggests that ADMA's impact on vascular tone can be heterogeneous throughout the circulatory system.

Investigations into NOS-Independent Cellular Signaling Pathways (e.g., Calcium-Sensing Receptor, mTOR Signaling, Oxidative Stress Induction)

While this compound, commonly known as asymmetric dimethylarginine (ADMA), is primarily recognized as a competitive inhibitor of nitric oxide synthase (NOS), emerging research has identified several cellular signaling pathways that are modulated by ADMA independently of its effects on NOS. These pathways are crucial for understanding the broader physiological and pathophysiological impacts of this molecule.

Calcium-Sensing Receptor (CaSR) Signaling A significant NOS-independent mechanism involves the direct interaction of ADMA with the Calcium-Sensing Receptor (CaSR), a promiscuous G-protein coupled receptor. Studies have demonstrated that ADMA can act as an endogenous ligand for CaSR nih.govbiorxiv.org. This interaction has been shown to potentiate CaSR signaling through Gq-mediated intracellular calcium mobilization nih.govresearchgate.net. In adipocytes and hepatocytes, ADMA-driven activation of CaSR promotes lipid accumulation nih.govbiorxiv.org. Pharmacological activation of CaSR mimics the effects of ADMA, while its negative modulation can inhibit ADMA-induced lipid accumulation nih.govresearchgate.net. This signaling pathway has also been hypothesized to operate in macrophages, potentially modulating inflammation gla.ac.ukgla.ac.uk.

mTOR Signaling The activation of CaSR by ADMA is linked to the downstream modulation of the mammalian target of rapamycin (mTOR) signaling pathway. In both 3T3-L1 adipocytes and HepG2 liver cells, treatment with ADMA activates mTOR signaling biorxiv.orgbiorxiv.org. This activation leads to the upregulation of a range of lipogenic genes, resulting in an increased triglyceride content researchgate.netbiorxiv.org. The use of rapamycin, an mTOR inhibitor, has been shown to block the ADMA-driven upregulation of these genes, confirming the role of the mTOR pathway in mediating these specific metabolic effects of ADMA biorxiv.org.

Oxidative Stress Induction ADMA contributes to oxidative stress through mechanisms that can be independent of direct NOS inhibition. It can induce the "uncoupling" of endothelial NOS (eNOS), which shifts the enzyme's output from nitric oxide (NO) to the superoxide (B77818) anion (O₂⁻) mdpi.comfrontiersin.org. This process contributes to the production of reactive oxygen species (ROS) and peroxynitrite (ONOO−), a potent oxidant, leading to cellular damage frontiersin.orgatsjournals.org. Studies in human umbilical vein endothelial cells (HUVECs) have shown that ADMA induces oxidative stress, as measured by dihydroethidium (DHE) fluorescence, at concentrations of 10 μM and higher nih.gov. This effect was found to involve the cationic amino acid transport system and eNOS uncoupling, rather than the angiotensin II-NADPH oxidase pathway nih.govsemanticscholar.org. The ADMA-induced increase in superoxide production can lead to the activation of redox-sensitive genes and proatherogenic changes in endothelial cells ahajournals.org.

PathwayKey FindingCell/System Studied
Calcium-Sensing Receptor (CaSR) ADMA acts as an endogenous ligand, potentiating CaSR signaling via Gq-mediated intracellular Ca²⁺ mobilization to promote lipid accumulation. nih.govbiorxiv.orgresearchgate.netAdipocytes, Hepatocytes, HEK293 cells
mTOR Signaling ADMA activates mTOR signaling downstream of CaSR, upregulating lipogenic genes. biorxiv.orgbiorxiv.org3T3-L1 adipocytes, HepG2 cells
Oxidative Stress ADMA causes eNOS uncoupling, leading to superoxide production instead of NO, thereby inducing oxidative and nitrosative stress. mdpi.comatsjournals.orgnih.govHuman umbilical vein endothelial cells (HUVECs), Murine lung epithelial cells

This compound in Protein Function and Cellular Regulatory Processes

The biological significance of this compound extends beyond its role as a free molecule. Its production is intrinsically linked to the post-translational modification of proteins through arginine methylation, a process that has profound effects on protein function and major cellular regulatory pathways.

Protein arginine methylation is a key post-translational modification that regulates numerous cellular processes by altering the physicochemical properties of proteins nih.gov. This modification, catalyzed by protein arginine methyltransferases (PRMTs), can either subtly or drastically affect the interactions of substrate proteins with their partners nih.govmdpi.com. While free ADMA is the product of the breakdown of these methylated proteins, the methylation event itself is what modulates the interaction ahajournals.org.

Arginine methylation can create docking sites for other proteins, with the Tudor domain being a well-known example of a domain that recognizes methylarginine residues mdpi.com. This modulation can have both positive and negative effects on protein-protein interactions. For instance, arginine methylation can inhibit the interaction of certain proteins while being essential for the assembly of others, such as the small nuclear ribonucleoprotein (snRNP) core particle mdpi.comnih.gov. This regulatory role has been implicated in signal transduction, DNA repair, and protein localization ahajournals.orgresearchgate.net.

ADMA and the underlying process of arginine methylation have significant implications for the regulation of gene expression and RNA metabolism. Treating human coronary artery endothelial cells with pathophysiological concentrations of ADMA has been shown to significantly alter the expression of more than 50 genes nih.govmdpi.com. These changes involve pathways relevant to cardiovascular risk, including bone morphogenetic protein (BMP) signaling and the expression of enzymes involved in arginine methylation itself, such as PRMT3 nih.govplos.org.

Furthermore, arginine methylation is critical for the function of proteins involved in RNA metabolism. A large proportion of methylated arginine residues are found in proteins that associate with RNA mdpi.com. The methylation of RNA-binding proteins, such as heterogeneous nuclear ribonucleoproteins (hnRNPs), regulates mRNA maturation, stability, and its export to the cytoplasm physiology.org. Therefore, the processes that generate ADMA are deeply integrated into the control of gene expression at both the transcriptional and post-transcriptional levels ahajournals.orgahajournals.org.

This compound is involved in fundamental cellular processes, including growth, differentiation, and programmed cell death (apoptosis).

Cell Growth and Differentiation: The ADMA/DDAH (dimethylarginine dimethylaminohydrolase) pathway plays a role in regulating cell proliferation and differentiation. In endothelial cells, DDAH1, the primary enzyme that degrades ADMA, promotes cell proliferation and migration nih.gov. ADMA is also associated with intracellular signaling that affects cell differentiation and adhesion hasekidergisi.com. The DDAH/ADMA system has been shown to be involved in the nerve growth factor-promoted differentiation of PC12 cells and the differentiation and function of endothelial progenitor cells (EPCs) nih.govnih.gov.

Apoptosis: Elevated levels of ADMA can trigger apoptosis in various cell types. In human umbilical vein endothelial cells (HUVECs), ADMA induces apoptosis through a pathway involving p38 mitogen-activated protein kinase (MAPK) and caspase-3 activation nih.gov. In endothelial progenitor cells, ADMA can induce apoptosis and dysfunction via the endoplasmic reticulum (ER) stress pathway nih.govresearchgate.net. This involves the activation of the PERK stress sensor, leading to the expression of pro-apoptotic proteins like CHOP nih.gov.

Cellular ProcessEffect of this compound (ADMA)Key Pathway/Mechanism
Protein-Protein Interactions The underlying methylation process alters protein binding, creating or blocking interaction sites. mdpi.comnih.govMethylarginine residues act as docking sites for specific protein domains (e.g., Tudor domain).
Gene Expression Alters the expression of numerous genes at pathophysiological concentrations. nih.govplos.orgModulation of signaling pathways such as Bone Morphogenetic Protein (BMP) signaling.
RNA Metabolism Arginine methylation of RNA-binding proteins regulates mRNA maturation, stability, and export. physiology.orgPost-translational modification of heterogeneous nuclear ribonucleoproteins (hnRNPs).
Cell Growth Can inhibit endothelial cell proliferation. nih.govhasekidergisi.comModulation of the DDAH/ADMA pathway.
Cell Differentiation Involved in the differentiation of neuronal and endothelial progenitor cells. nih.govnih.govRegulation of the DDAH/ADMA system.
Apoptosis Induces apoptosis in endothelial and endothelial progenitor cells. nih.govnih.govActivation of p38 MAPK/caspase-3 and Endoplasmic Reticulum (ER) stress pathways.

Analytical Methodologies for N,n Dimethylarginine Quantification in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of dimethylarginines, providing the necessary separation from other amino acids and endogenous compounds prior to detection.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used and robust method for the quantification of ADMA and other amino acids in biological samples like plasma. nih.govnih.gov This technique relies on the chemical derivatization of the target amino acids with a fluorescent tag before their separation on a chromatographic column.

The process typically involves a sample cleanup step, often using solid-phase extraction (SPE) on cation-exchange columns, to isolate amino acids from the bulk of the sample matrix. nih.gov Following extraction, the analytes are derivatized. A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol, such as 3-mercaptopropionic acid or 2-mercaptoethanol, to form highly fluorescent isoindole products. nih.govnih.govahajournals.org These stable derivatives are then injected into a reversed-phase HPLC system for separation.

The separation is typically achieved on a C18 or phenyl column, and the fluorescent derivatives are monitored using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., λex=340 nm and λem=450 nm for OPA derivatives). nih.govahajournals.org This method demonstrates good sensitivity and precision, with limits of quantification reported to be as low as 0.01 µM for ADMA and SDMA. nih.gov The analytical performance is often enhanced by the use of an internal standard, such as monomethylarginine or homoarginine, to account for variations during sample preparation and analysis. nih.govahajournals.org

Table 1: Performance Characteristics of a Representative HPLC-Fluorescence Method

Parameter Value Reference
Sample Volume 0.2 mL nih.gov
Derivatizing Agent o-phthaldialdehyde (OPA) nih.gov
Internal Standard Monomethylarginine nih.gov
Limit of Quantification (ADMA/SDMA) 0.01 µM nih.gov
Analytical Recovery 98-102% nih.gov

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of dimethylarginines. CE methods separate molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. For ADMA analysis, CE is often coupled with laser-induced fluorescence (LIF) detection to achieve high sensitivity. nih.gov Similar to HPLC, a derivatization step is required, using reagents like fluorescein (B123965) isothiocyanate (FITC) or naphthalene-2,3-dicarboxaldehyde (NDA) to render the molecules fluorescent. nih.govnih.gov CE methods are known for their rapid analysis times, minimal sample consumption, and high resolving power, capable of separating the structurally similar ADMA and SDMA isomers. nih.govnih.gov Optimized CE methods can achieve baseline resolution of dimethylarginines in under 8 minutes, with limits of detection in the low nanomolar range (e.g., 20 nM for ADMA). nih.gov

Ion Exchange Chromatography (IEC) separates molecules based on their net charge through interactions with a charged stationary phase. While historically used for amino acid analysis, its application in modern ADMA quantification is often coupled with more sophisticated detection systems. A high-throughput method utilizing mixed-mode ion-exchange liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has been developed for the direct analysis of underivatized ADMA. taylorfrancis.com This approach allows for the retention of the polar, underivatized compounds and, when coupled with MS/MS, provides high specificity, avoiding the need for complete chromatographic separation of ADMA from SDMA by using an ADMA-specific product ion for detection. taylorfrancis.com

Advanced Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become a cornerstone for the quantification of small molecules in complex biological samples due to its superior sensitivity and specificity. nih.gov Unlike fluorescence-based methods, MS can distinguish between compounds based on their mass-to-charge ratio (m/z), which can reduce the reliance on extensive chromatographic separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable. Since amino acids like ADMA are non-volatile, a chemical derivatization process is mandatory. mdpi.com A common approach involves a two-step derivatization: first, esterification of the carboxylic acid group (e.g., with 2 M HCl in methanol (B129727) to form a methyl ester), followed by acylation of the amine groups with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.comnih.gov

The resulting volatile derivatives are then separated on a GC column and detected by a mass spectrometer. GC-MS/MS provides even greater specificity by selecting a specific precursor ion for the derivatized ADMA and monitoring a unique fragment ion after collision-induced dissociation. nih.govresearchgate.net This technique has been successfully used for the simultaneous quantification of ADMA and SDMA in biological fluids such as urine. nih.gov The use of stable isotope-labeled internal standards is critical for accurate quantification with GC-MS methods. nih.gov For instance, an improved GC-MS method for urinary SDMA utilizes NG,N´G-di-[2H3]methyl-l-arginine (d6-SDMA) as an internal standard. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard or reference method for the quantification of ADMA and SDMA. nih.gov This is due to its high accuracy, precision, sensitivity, and specificity. nih.gov A key advantage of LC-MS/MS is that it often requires minimal sample preparation, typically involving only protein precipitation, and can analyze underivatized compounds. nih.govmdpi.com

Several LC strategies are employed to separate ADMA from its isomers and other matrix components:

Reversed-Phase (RP) LC: While less effective for retaining the highly polar underivatized dimethylarginines, RP-LC can be used after a derivatization step that increases the hydrophobicity of the analytes, such as butylation. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like underivatized ADMA and SDMA. nih.govnih.gov HILIC columns use a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of polar analytes. nih.govresearchgate.net

Mixed-Mode Ion-Exchange Chromatography: This approach combines ion-exchange and reversed-phase characteristics to retain and separate analytes. It has been used for the rapid analysis of underivatized ADMA and L-arginine from plasma. taylorfrancis.com

The coupling of these separation techniques with tandem mass spectrometry, which offers highly selective detection via multiple reaction monitoring (MRM), makes LC-MS/MS a robust and reliable reference method for clinical and research applications. mdpi.com

Table 2: Comparison of LC-MS/MS and ELISA Methods for ADMA Quantification

Method Mean ADMA (µmol/L) Correlation (IPC) Note Reference
LC-MS/MS 0.59 ± 0.09 0.69 Considered the gold standard. nih.gov

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. In the context of ADMA analysis, it is employed to:

Increase volatility for GC-MS analysis (e.g., esterification with butanol or methanol followed by acylation). nih.govmdpi.com

Enhance chromatographic retention and separation in LC (e.g., reacting with naphthalene-2,3-dicarboxaldehyde). sigmaaldrich.com

Improve ionization efficiency in MS.

While many modern LC-MS/MS methods can analyze ADMA without derivatization, certain protocols incorporate it to achieve better chromatographic performance or to separate isomers on standard C18 columns. sigmaaldrich.com For GC-MS, derivatization is essential. Reagents like pentafluoropropionic anhydride (PFPA) are commonly used. nih.gov

Internal Standards (IS) are indispensable for achieving high accuracy and precision in quantitative analysis, particularly with mass spectrometry. An ideal IS is a compound that is chemically very similar to the analyte but can be distinguished by the detector. For MS-based methods, stable isotope-labeled (SIL) analogues of the analyte are the preferred choice. nih.gov These SIL-IS have a higher mass due to the incorporation of isotopes like 2H (deuterium, D) or 13C, but exhibit nearly identical chemical and physical properties to the endogenous analyte. researchgate.netcaymanchem.com

The use of SIL-IS such as D7-ADMA, D6-SDMA, or 13C6-Arginine allows for the correction of analyte loss during sample preparation and for variations in instrument response, including matrix-induced ion suppression or enhancement. mdpi.comresearchgate.net By adding a known amount of the IS to each sample at the beginning of the workflow, the analyte concentration can be determined accurately by measuring the ratio of the analyte signal to the IS signal. This approach significantly improves the reliability and reproducibility of the quantification. researchgate.net

Immunoassay Development and Validation for N,N''-Dimethylarginine Detection

The quantification of this compound (ADMA) in biological samples is crucial for research into its physiological and pathological roles. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have been developed as a high-throughput and accessible method for this purpose.

The development of these immunoassays typically involves the production of antibodies that specifically recognize ADMA. The most common format is a competitive inhibition enzyme immunoassay. tandfonline.com In this setup, the microtiter plates are pre-coated with ADMA. tandfonline.com When samples or standards containing ADMA are added to the wells, along with a fixed amount of enzyme-labeled ADMA, the ADMA in the sample competes with the labeled ADMA for binding to the limited number of antibody binding sites on the plate. tandfonline.com After an incubation period, unbound reagents are washed away, and a substrate is added that reacts with the enzyme to produce a measurable signal, often a color change. tandfonline.com The intensity of the signal is inversely proportional to the concentration of ADMA in the sample; higher concentrations of ADMA in the sample result in less labeled ADMA binding and thus a weaker signal. tandfonline.comconsensus.app

Validation of these immunoassays is a critical step to ensure the accuracy and reliability of the results. Key validation parameters include:

Specificity and Cross-reactivity: A crucial aspect of validation is to determine the specificity of the antibody for ADMA and its cross-reactivity with structurally related molecules, such as symmetric dimethylarginine (SDMA) and L-arginine. Current time information in Beirut, LB, LB. One study reported a cross-reactivity of 1.2% for SDMA and less than 0.02% for L-arginine, indicating high specificity for ADMA. Current time information in Beirut, LB, LB.nih.gov

Sensitivity: The limit of quantitation (LOQ) is determined to establish the lowest concentration of ADMA that can be reliably measured. A reported LOQ for one ELISA kit was 0.05 µmol/L. Current time information in Beirut, LB, LB.nih.gov

Precision: Precision is assessed by determining the intra-assay and inter-assay coefficients of variation (CV). Intra-assay CVs reflect the reproducibility of results within the same assay run, while inter-assay CVs measure the reproducibility between different runs. nih.gov Reported intra-assay CVs are typically below 8%, and inter-assay CVs are below 10%. tandfonline.comresearchgate.net

Accuracy and Recovery: Accuracy is often evaluated through recovery experiments, where a known amount of ADMA is spiked into a sample matrix, and the percentage of the spiked amount that is measured is calculated. tandfonline.com Mean recovery rates are generally expected to be high, with one assay showing a mean recovery of 94.6%. nih.gov

Linearity: Dilution studies are performed to ensure that the assay provides proportional results over a range of sample dilutions, demonstrating the linearity of the assay. tandfonline.comnih.gov

Correlation with Reference Methods: The results obtained from the immunoassay are often compared with those from a reference method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). A strong correlation, with a correlation coefficient (r) close to 1.0, indicates that the immunoassay provides results comparable to the gold standard. Current time information in Beirut, LB, LB. For instance, one ELISA showed an excellent correlation with LC-tandem MS (r = 0.984). Current time information in Beirut, LB, LB.nih.gov

The following table summarizes the performance characteristics of a representative this compound ELISA kit based on published data.

Validation ParameterPerformance Characteristic
Assay Principle Competitive Inhibition Enzyme Immunoassay
Limit of Quantitation 0.05 µmol/L
Cross-reactivity (SDMA) 1.2%
Cross-reactivity (L-arginine) <0.02%
Intra-assay CV <8%
Inter-assay CV <10%
Mean Recovery 94.6%
Correlation with LC-MS/MS (r) 0.984

Comparative Analysis of Analytical Methodologies and Methodological Challenges

Several analytical methodologies are available for the quantification of this compound, each with its own set of advantages, disadvantages, and inherent challenges. The primary methods used in research include immunoassays (ELISA), high-performance liquid chromatography (HPLC) with fluorescence detection, and mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

Immunoassays (ELISA):

Advantages: ELISA kits are commercially available, relatively easy to use, and suitable for high-throughput analysis, making them a practical choice for large clinical studies. nih.gov They are also generally more cost-effective and require less specialized equipment compared to chromatographic methods. researchgate.net

Disadvantages and Challenges: A significant challenge with ELISA is the potential for overestimation of ADMA concentrations compared to mass spectrometry and HPLC methods. researchgate.netmdpi.comnih.gov This discrepancy can vary between different laboratories and kits. nih.gov Cross-reactivity with other molecules, although generally low in validated kits, can still be a concern. biotrial.com Additionally, matrix effects from components in the biological sample can interfere with the antibody-antigen binding, potentially affecting accuracy. nih.gov The sensitivity of ELISA may also be lower compared to other techniques. plos.org

High-Performance Liquid Chromatography (HPLC):

Advantages: A key advantage of HPLC is its ability to simultaneously measure ADMA, its isomer symmetric dimethylarginine (SDMA), and the precursor amino acid L-arginine in a single run. tandfonline.comnih.gov This provides a more comprehensive picture of the L-arginine/nitric oxide pathway. Modern HPLC techniques have demonstrated reliable and reproducible results. tandfonline.com

Disadvantages and Challenges: HPLC methods are generally more time-consuming and labor-intensive than ELISA. mdpi.com They require derivatization of the analytes to enable fluorescence detection, which adds a step to the workflow. researchgate.net The equipment has a higher maintenance cost, and the analysis requires skilled personnel. researchgate.netplos.org A methodological challenge is that the protein precipitation step, often used in sample preparation, can influence the measured ADMA levels, potentially by only quantifying the non-protein-bound fraction. tandfonline.com

Mass Spectrometry (MS) Based Methods (LC-MS/MS, GC-MS):

Advantages: LC-MS/MS and GC-MS are widely considered the "gold standard" for ADMA quantification due to their high accuracy, precision, sensitivity, and specificity. tandfonline.comresearchgate.net The use of stable isotope-labeled internal standards in these methods allows for very precise quantification. tandfonline.com These methods can distinguish between ADMA and SDMA based on their mass-to-charge ratios, eliminating the issue of cross-reactivity. mdpi.com

Disadvantages and Challenges: The primary drawbacks of MS-based methods are the high cost of the instrumentation and the need for highly trained and experienced operators. researchgate.netbiotrial.com The complexity of the instrumentation and data analysis can also be a challenge. biotrial.com While highly accurate, the development and validation of these methods can be time-consuming.

The following table provides a comparative overview of the different analytical methodologies for this compound quantification.

FeatureImmunoassay (ELISA)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (LC-MS/MS, GC-MS)
Principle Antibody-based detectionChromatographic separation with fluorescence detectionChromatographic separation with mass-based detection
Throughput HighModerateLow to Moderate
Cost LowerModerateHigh
Ease of Use Relatively easyRequires skilled personnelRequires highly skilled personnel
Analytes Measured Primarily ADMAADMA, SDMA, L-arginine simultaneouslyADMA, SDMA, L-arginine simultaneously
Sensitivity ModerateGoodHigh
Specificity Good (potential for cross-reactivity)HighVery High
Accuracy Prone to overestimationGoodVery High (Gold Standard)
Key Challenge Potential for inaccuracy and matrix effectsTime-consuming, potential influence of sample preparationHigh cost and complexity

An in-depth examination of the experimental frameworks and methodological approaches is crucial to understanding the biological significance of this compound (ADMA). Research into this endogenous nitric oxide synthase inhibitor relies on a multi-tiered approach, integrating in vitro cell systems, in vivo animal models, and advanced omics technologies. These models are instrumental in dissecting the molecular mechanisms through which ADMA influences vascular health and disease, providing a foundational basis for its role as a key biomolecule.

Advanced Research Perspectives and Future Directions in N,n Dimethylarginine Biology

Discovery of Novel Regulatory Mechanisms and Interacting Pathways Involving N,N''-Dimethylarginine

While the primary recognized function of ADMA is the competitive inhibition of all three isoforms of nitric oxide synthase (NOS), emerging research is uncovering a broader range of biological activities. nih.govahajournals.org These novel mechanisms and interacting pathways suggest that ADMA's influence extends beyond the simple modulation of NO production.

One area of active investigation is the interaction between ADMA and other cellular transport and metabolic pathways. For instance, ADMA and L-arginine, the substrate for NOS, not only compete for the enzyme's active site but also influence each other's cellular transport. plos.org High concentrations of extracellular L-arginine can stimulate the efflux of intracellular ADMA, thereby modulating its local concentration and impact on NOS activity. plos.org This reciprocal relationship highlights a more complex interplay than previously understood.

Furthermore, ADMA has been implicated in pathways independent of its effects on NO synthesis. Some studies suggest that ADMA can contribute to oxidative stress by uncoupling NOS, leading to the production of superoxide (B77818) instead of NO. mdpi.com This can have significant implications in pathologies where oxidative stress is a key feature. Additionally, transcriptomic studies have revealed that ADMA may influence the expression of over 50 genes, suggesting its involvement in a wide array of cellular processes beyond vascular tone regulation. mdpi.com

Pathways under investigation for their interaction with ADMA include:

Inflammatory Signaling: ADMA levels are often elevated in inflammatory conditions, and it is being explored whether ADMA is simply a marker or an active participant in inflammatory signaling cascades.

Cell Proliferation and Angiogenesis: The role of the ADMA/DDAH pathway in tumor growth and angiogenesis is an area of intense research, with some studies suggesting that modulating this pathway could have therapeutic potential. nih.gov

Mitochondrial Function: Given the importance of NO in mitochondrial biogenesis and function, the impact of elevated ADMA on mitochondrial health is another emerging area of interest.

Comparative Biological Studies of this compound Metabolism and Function Across Diverse Species

Comparative biology provides valuable insights into the fundamental roles of metabolic pathways. The enzyme responsible for ADMA degradation, dimethylarginine dimethylaminohydrolase (DDAH), is conserved across a wide range of species, from bacteria to humans, suggesting an ancient and vital function. mdpi.com Phylogenetic analysis indicates that the duplication of the DDAH gene, leading to the two isoforms found in vertebrates (DDAH1 and DDAH2), likely occurred before the evolution of bony fish around 400 million years ago. nih.gov This suggests that the specialized functions of these isoforms are evolutionarily significant.

In humans, DDAH1 and DDAH2 exhibit distinct tissue distribution and are thought to have different primary roles. nih.gov DDAH1 is predominantly found in tissues expressing neuronal NOS (nNOS), such as the brain and kidneys, while DDAH2 is more prevalent in tissues with endothelial NOS (eNOS), like the vascular endothelium. nih.govoup.com This differential expression suggests a tailored regulation of NO production in different physiological contexts.

While much of the research has focused on mammalian models, studies in other species can reveal novel aspects of ADMA biology. Interspecies differences in the pharmacokinetics and metabolism of various compounds are well-documented, and similar variations may exist for ADMA metabolism. nih.gov Exploring these differences could uncover unique regulatory mechanisms or alternative functions of the ADMA/DDAH pathway. For instance, understanding how organisms that experience extreme physiological conditions (e.g., hypoxia in diving mammals) regulate their ADMA levels could provide new perspectives on managing conditions associated with endothelial dysfunction in humans.

SpeciesKey Findings on ADMA/DDAH Biology
Humans Two DDAH isoforms (DDAH1 and DDAH2) with distinct tissue distribution. Elevated ADMA is a risk factor for cardiovascular disease. nih.govnih.gov
Rats Used extensively as a model for studying the effects of elevated ADMA in hypertension and renal disease. researchgate.net
Mice Genetic knockout and transgenic models have been crucial in elucidating the specific roles of DDAH1 and DDAH2. ahajournals.org
Bony Fish Phylogenetic analysis suggests the DDAH gene duplication event predates their emergence. nih.gov
Bacteria The presence of DDAH suggests an ancient role for this enzyme, possibly predating the evolution of NOS. mdpi.com

Development of Molecular Probes and Enzyme Modulators for Investigating this compound Pathway Components

To further dissect the complexities of the ADMA pathway and to explore its therapeutic potential, the development of specific molecular tools is essential. This includes molecular probes to visualize and quantify ADMA and its related enzymes, as well as potent and selective modulators of DDAH activity.

Molecular Probes: The development of sensitive and specific molecular probes for ADMA and DDAH would enable real-time tracking of their dynamics within living cells and tissues. Such probes could be fluorescently tagged antibodies or small molecules that bind specifically to ADMA or DDAH, allowing for advanced imaging studies. These tools would be invaluable for understanding the subcellular localization of these molecules and how their concentrations change in response to various stimuli.

DDAH Inhibitors: In conditions where excessive NO production is detrimental, such as in certain cancers or inflammatory states, inhibiting DDAH to increase ADMA levels could be a viable therapeutic strategy. nih.govrsc.org A number of DDAH inhibitors have been developed, many of which are arginine-based compounds. rsc.org However, these often lack potency and selectivity. rsc.org The current focus is on designing novel, non-arginine-based inhibitors with improved pharmacokinetic properties. rsc.org High-throughput screening assays have been developed to identify new classes of DDAH inhibitors from large chemical libraries. nih.gov

DDAH Activators: Conversely, in diseases characterized by endothelial dysfunction and elevated ADMA, such as cardiovascular and renal disease, activating DDAH to lower ADMA levels is a promising therapeutic approach. ahajournals.orgnih.gov While direct allosteric activators of DDAH are still in early stages of development, several existing therapeutic agents have been found to indirectly increase DDAH expression or activity. frontiersin.org For example, the lipid-lowering drug probucol (B1678242) has been shown to up-regulate DDAH. mdpi.com Inorganic nitrate (B79036) has also been reported to increase DDAH activity at pharmacological concentrations. nih.gov The development of direct and specific DDAH activators remains a key goal in this area.

Type of ModulatorRationale for DevelopmentExamples/Approaches
DDAH Inhibitors Reduce excessive NO production in cancer and inflammation. nih.govrsc.orgArginine-based inhibitors (e.g., L-257), novel non-arginine based compounds identified through high-throughput screening. rsc.orgnih.gov
DDAH Activators Lower elevated ADMA levels in cardiovascular and renal disease. ahajournals.orgnih.govIndirect activators (e.g., probucol, 17β-estradiol), inorganic nitrate, development of allosteric activators. mdpi.comfrontiersin.orgnih.gov

Q & A

Q. What are the primary biological roles of asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) in nitric oxide (NO) synthesis?

ADMA and SDMA are endogenous methylated derivatives of L-arginine that regulate NO production. ADMA competitively inhibits nitric oxide synthase (NOS) by binding to its substrate site, reducing NO bioavailability . SDMA lacks direct inhibitory activity but may indirectly affect NO pathways by altering L-arginine transport . Measurement of their plasma concentrations via high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is critical for assessing endothelial dysfunction .

Q. How can researchers accurately quantify ADMA and SDMA in biological samples?

Methodologically, HPLC with fluorescence detection or LC-MS provides high specificity and sensitivity for ADMA/SDMA quantification. Pre-analytical steps (e.g., sample deproteinization with sulfosalicylic acid) and internal standards (e.g., deuterated ADMA-d6) improve accuracy . ELISA kits for dimethylarginine dimethylaminohydrolase (DDAH), the enzyme metabolizing ADMA, are also available but require cross-validation with chromatographic methods due to potential antibody cross-reactivity .

Q. What is the significance of the L-arginine/ADMA ratio in vascular studies?

The L-arginine/ADMA ratio reflects NOS substrate availability. A lower ratio (e.g., 27.7 vs. 55.7 in hypercholesterolemic vs. healthy subjects) correlates with impaired endothelium-dependent vasodilation and reduced urinary nitrate excretion. Intravenous L-arginine supplementation can normalize this ratio and restore NO-mediated vascular function .

Advanced Research Questions

Q. How do experimental designs address confounding factors in ADMA/SDMA research, such as DDAH activity or renal clearance?

Advanced studies must control for DDAH isoform expression (DDAH1 in the liver/kidney; DDAH2 in vasculature) and renal excretion rates, as SDMA is cleared primarily via the kidneys. Preclinical models (e.g., DDAH knockout mice) and clinical studies should stratify participants by renal function (eGFR) and use multivariate regression to isolate ADMA/SDMA-specific effects . NIH guidelines recommend transparent reporting of animal model conditions (e.g., diet, genetic background) to enhance reproducibility .

Q. What mechanisms explain contradictory findings between ADMA levels and cardiovascular outcomes in different populations?

Discrepancies arise from population heterogeneity (e.g., age, comorbidities) and methodological variability. For example, ADMA inversely correlates with carotid intima-media thickness (cIMT) in some cohorts but not others, potentially due to differences in DDAH activity or compensatory NO pathways. Researchers should perform sensitivity analyses using stratified cohorts (e.g., by diabetes status) and measure concurrent biomarkers (e.g., hs-CRP, urinary nitrate) .

Q. How can isotopic labeling (e.g., deuterated dimethylarginines) improve pharmacokinetic and metabolic studies?

Deuterated analogs like N,N''-Dimethylarginine-d6 enable precise tracking of methylarginine turnover, protein incorporation, and renal/hepatic metabolism without isotopic interference. Stable isotope dilution mass spectrometry (SID-MS) is recommended for quantifying tracer kinetics in in vivo models .

Q. What are the limitations of current animal models in studying dimethylarginine pathophysiology?

Rodent models often overexpress DDAH or lack human-like vascular pathology, limiting translational relevance. To address this, studies should combine genetic models (e.g., ApoE⁻/⁻ mice with DDAH knockdown) with dietary interventions (e.g., high-cholesterol diets) and validate findings against human tissue biopsies .

Methodological Considerations

  • Statistical rigor : Use non-parametric tests (e.g., Spearman’s correlation) for non-normally distributed data (common in small cohorts) and adjust for multiple comparisons .
  • Ethical reporting : Adhere to NIH preclinical guidelines for animal studies, including randomization, blinding, and power analysis .
  • Data validation : Cross-validate dimethylarginine measurements with orthogonal methods (e.g., HPLC + ELISA) to mitigate platform-specific biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.